N'-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide
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Overview
Description
N’-[(E)-{4-[(2-CYANOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{4-[(2-CYANOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 4-[(2-cyanophenyl)methoxy]benzaldehyde with 2-[2-nitro-4-(trifluoromethyl)phenyl]acetic acid hydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{4-[(2-CYANOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N’-[(E)-{4-[(2-CYANOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-{4-[(2-CYANOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives .
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline .
Uniqueness
N’-[(E)-{4-[(2-CYANOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H17F3N4O4 |
---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
N-[(E)-[4-[(2-cyanophenyl)methoxy]phenyl]methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H17F3N4O4/c25-24(26,27)20-8-7-17(22(12-20)31(33)34)11-23(32)30-29-14-16-5-9-21(10-6-16)35-15-19-4-2-1-3-18(19)13-28/h1-10,12,14H,11,15H2,(H,30,32)/b29-14+ |
InChI Key |
UQGFBFKHYDXQPN-IPPBACCNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C#N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NNC(=O)CC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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